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molecular formula C6H2Cl2FNO2 B1301863 2,6-Dichloro-5-fluoronicotinic acid CAS No. 82671-06-5

2,6-Dichloro-5-fluoronicotinic acid

Cat. No. B1301863
M. Wt: 209.99 g/mol
InChI Key: LTDGKGCHRNNCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732616B2

Procedure details

A mixture of 2,6-dichloro-5-fluoronicotinic acid (15.00 g, 71.43 mmol, Lancaster Synthesis) and 2 N NaOH (178.6 ml, 357.2 mmol) was stirred at reflux for 2 hours and then at room temperature for 16 hours. The reaction mixture was cooled to 0° C. and acidified with 12 N HCl (32.74 ml, 392.9 mmol). The mixture was cooled for 30 minutes in an ice bath, the solid filtered and washed with H2O. The isolated solid was slurried in warm EtOH, filtered and then washed with warm EtOH. The solids were collected and dried under vacuum overnight to yield the desired product (6.4 g, 47%) as a beige solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
178.6 mL
Type
reactant
Reaction Step One
Name
Quantity
32.74 mL
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9](Cl)[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-:13].[Na+].Cl>>[Cl:1][C:2]1[NH:10][C:9](=[O:13])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
Name
Quantity
178.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
32.74 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled for 30 minutes in an ice bath
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with H2O
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with warm EtOH
CUSTOM
Type
CUSTOM
Details
The solids were collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1NC(C(=CC1C(=O)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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